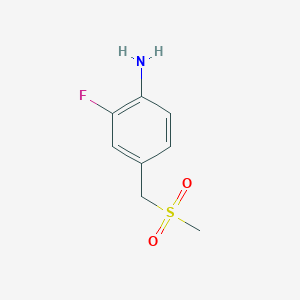

2-Fluoro-4-(methylsulfonylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “2-Fluoro-4-(methylsulfonylmethyl)aniline” involves the use of 2-fluoro-4-iodoaniline (206.8g,872.3mmol) in DMSO (1.1L), copper (II) trifluoromethanesulfonate-benzene complex (30.74g,61.1mmol), sodium methanesulfonate (106.9g,1.047mol) and N,N-dimethylethylenediamine (13.2mL,122mmol). The reaction vessel is then placed in an oil bath preheated to 120 °c and stirred overnight .Molecular Structure Analysis

The molecular formula of “this compound” is C7H8FNO2S . The molar mass is 189.21 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :Wissenschaftliche Forschungsanwendungen

Palladium- and Nickel-Catalyzed Amination

This study highlights the utility of palladium and nickel catalysts in the amination of aryl fluorosulfonates, demonstrating the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in facilitating complex reactions that form new C–N bonds. Such processes are pivotal in the development of pharmaceuticals and advanced materials (Hanley et al., 2016).

Electrochemical Synthesis in Polymer Science

The electrochemical formation of self-doped sulfonated polyaniline in a solution containing anhydrous fluorosulfonic acid highlights the role of this compound in polymer science. This research provides insights into the development of conductive polymers with potential applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).

Fluorination Techniques in Organic Synthesis

Research on the oxidative fluorination of N-arylsulfonamides showcases the application of this compound in introducing fluorine atoms into organic molecules. This method is crucial for the synthesis of fluorinated compounds, which are important in medicinal chemistry and agricultural chemistry due to their enhanced bioactivity and stability (Buckingham et al., 2015).

Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction represents an important application in energy storage technologies. This research underscores the role of this compound in the development of advanced materials for batteries and fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).

Safety and Hazards

“2-Fluoro-4-(methylsulfonylmethyl)aniline” is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

“2-Fluoro-4-(methylsulfonylmethyl)aniline” can be used as intermediates in organic synthesis and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process . Its future directions would likely involve further exploration of these applications.

Eigenschaften

IUPAC Name |

2-fluoro-4-(methylsulfonylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGRKAKVSZOXCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=C(C=C1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2891167.png)

![Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2891168.png)

![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2891169.png)

![3-Methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine](/img/structure/B2891171.png)

![1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891176.png)

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)

![N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide](/img/structure/B2891181.png)

![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)

![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)